6-Isopropylpyridazin-3-amine

Descripción general

Descripción

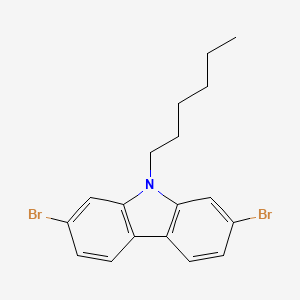

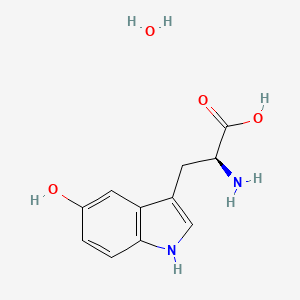

6-Isopropylpyridazin-3-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

Research by Pattison et al. (2009) illustrates the versatility of pyridazinone scaffolds like 6-Isopropylpyridazin-3-amine in drug discovery. They developed polysubstituted pyridazinones using sequential nucleophilic aromatic substitution reactions, highlighting the scaffold's utility for creating a wide range of biologically active compounds. This methodology could be adapted for synthesizing derivatives of this compound, enhancing its application in medicinal chemistry (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Carbon Dioxide Capture

Bates et al. (2002) demonstrated the potential of nitrogen-containing compounds in environmental applications, particularly in capturing carbon dioxide. While their work focuses on ionic liquids, the amine functionality of this compound suggests potential applications in designing absorbents for CO2 capture, leveraging its reactivity with carbon dioxide to form stable adducts (Bates, Mayton, Ntai, & Davis, 2002).

Chemical Synthesis and Biological Activity

Abdel Moneam (2004) and Ibrahim & Behbehani (2014) explored the synthesis of novel pyridazine derivatives, including activities like the creation of fused ring systems and azines. These studies demonstrate the chemical versatility of pyridazinone derivatives in synthesizing compounds with potential biological activities, suggesting that this compound could serve as a precursor in synthesizing biologically active molecules (Abdel Moneam, 2004); (Ibrahim & Behbehani, 2014).

Advanced Materials

The study by Cao et al. (2012) on the solubility of 6-chloropyridazin-3-amine in various solvents underlines the importance of understanding the physicochemical properties of pyridazine derivatives. This knowledge is crucial for the formulation of materials and drugs, indicating that similar studies on this compound could provide insights into its application in material sciences (Cao, Liu, Lv, & Yao, 2012).

Mecanismo De Acción

Target of Action

The primary targets of 6-Isopropylpyridazin-3-amine are currently unknown. This compound is a derivative of pyridazinone, which has been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes

Biochemical Pathways

Given the broad spectrum of activity associated with pyridazinone derivatives , it is likely that multiple pathways could be affected.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Propiedades

IUPAC Name |

6-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQPUOPWIKVDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629894 | |

| Record name | 6-(Propan-2-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570416-37-4 | |

| Record name | 6-(Propan-2-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

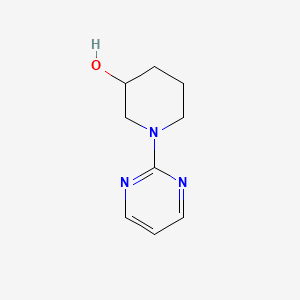

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)